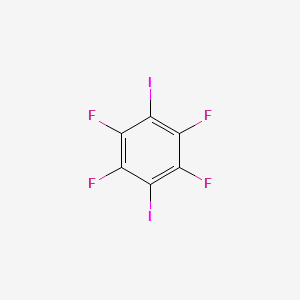

1,4-Diiodotetrafluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRAZODEODOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192444 | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-57-4 | |

| Record name | 1,4-Diiodotetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrafluoro-3,6-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodotetrafluorobenzene is a versatile halogenated aromatic compound that has garnered significant interest in various fields of chemical research, including materials science, supramolecular chemistry, and pharmaceutical development. Its unique electronic properties, stemming from the tetrafluorinated benzene (B151609) ring and the two iodine substituents, make it an exceptional building block for the construction of complex molecular architectures and functional materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its application in research and development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆F₄I₂ | [1][2] |

| Molecular Weight | 401.87 g/mol | [2][3] |

| Melting Point | 108-110 °C | [4][5] |

| Boiling Point | 252.4 ± 35.0 °C (Predicted) | [4] |

| Density | 2.671 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [4] |

| InChI Key | VIXRAZODEODOJF-UHFFFAOYSA-N | [5] |

| CAS Number | 392-57-4 | [3][5] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ¹⁹F NMR | -118.56 ppm | Singlet | CDCl₃ | [6] |

| ¹³C NMR | See Note 1 | [1] |

Note 1: The ¹³C NMR chemical shifts of this compound are sensitive to its environment, particularly when involved in halogen bonding. A detailed study by Viger-Gravel et al. explores the correlation between the ¹³C chemical shifts and the halogen bonding environment in a series of its solid-state complexes.[1] In these complexes, the chemical shifts for the carbon atoms bonded to iodine and fluorine are distinct and shift upon co-crystal formation. For pristine this compound, a detailed analysis of the solid-state NMR spectrum is recommended for precise chemical shift assignments.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 1457 | C-C stretching (aromatic ring) | Strong | [7] |

| 940 | C-F stretching | Strong | [7] |

| 758 | C-I stretching | Strong | [7] |

The C-I stretching vibration is particularly sensitive to the formation of halogen bonds. A red shift (a shift to lower frequency) of this band is often observed upon co-crystallization with halogen bond acceptors, indicating a weakening of the C-I bond.[7]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435).

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Iodine

-

Fuming sulfuric acid (oleum)

-

Crushed ice

-

Aqueous sodium bisulfite

-

Methanol

-

-

Procedure:

-

In a suitable reaction vessel, carefully add iodine to fuming sulfuric acid.

-

To this mixture, add 1,2,4,5-tetrafluorobenzene (5 g).

-

Heat the reaction mixture at 55-60 °C for 3 hours with stirring.

-

After cooling, pour the mixture over crushed ice.

-

A dark solid will precipitate. Filter the solid and wash it with an aqueous solution of sodium bisulfite to remove excess iodine.

-

Dry the resulting solid.

-

Recrystallize the crude product from methanol to obtain pure this compound as a white solid (yield: 11 g, 80%).

-

Synthesis of this compound.

Reactivity and Key Reactions

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds. It readily participates in cross-coupling reactions and serves as a potent halogen-bond donor in supramolecular chemistry.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can undergo this reaction to form substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol is adapted from general procedures for Sonogashira couplings of aryl iodides.

-

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Toluene (B28343) (or other suitable solvent)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous triethylamine and toluene via syringe.

-

Add phenylacetylene (2.2 equivalents for disubstitution) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired di-alkynylated product.

-

Sonogashira coupling of this compound.

The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilic character of the iodine atoms in this compound, making it an excellent halogen-bond donor. This property is extensively utilized in crystal engineering to construct supramolecular assemblies with specific architectures and functionalities.

Experimental Protocol: Co-crystal Formation by Solution Evaporation

-

Materials:

-

This compound (halogen-bond donor)

-

A suitable halogen-bond acceptor (e.g., a pyrene (B120774) derivative like 1-acetyl-3-phenyl-5-(1-pyrenyl)-pyrazoline (APPP))

-

A suitable solvent (e.g., tetrahydrofuran)

-

-

Procedure:

-

Dissolve this compound and the halogen-bond acceptor in an equimolar ratio in a minimal amount of the chosen solvent in a glass vial.

-

Allow the solvent to evaporate slowly at room temperature over a period of several days to two weeks.

-

Needle-like crystals of the co-crystal will form.

-

Experimental Protocol: Co-crystal Formation by Mechanochemical Grinding

-

Materials:

-

This compound

-

A suitable co-former (e.g., theobromine)

-

A small amount of a grinding liquid (e.g., methanol)

-

-

Procedure:

-

Place this compound and the co-former in a grinding jar in a 1:1 molar ratio.

-

Add a few drops of the grinding liquid.

-

Mill the mixture for a specified time (e.g., 30 minutes) at a set frequency (e.g., 30 Hz) to yield a crystalline solid of the co-crystal.

-

Halogen bonding with this compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Applications

The unique properties of this compound have led to its use in a variety of applications:

-

Supramolecular Chemistry: As a robust and predictable halogen-bond donor, it is used to construct complex and functional supramolecular architectures.

-

Materials Science: It is a key component in the development of phosphorescent materials, liquid crystals, and organic semiconductors.

-

Pharmaceutical Research: It serves as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications. The introduction of a tetrafluorinated phenyl ring can enhance the metabolic stability and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a valuable and versatile chemical for researchers in both academic and industrial settings. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an ideal building block for a wide range of applications. This guide provides the essential technical information and experimental protocols to facilitate the effective use of this compound in the laboratory.

References

- 1. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. 1,4-Difluorobenzene(540-36-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-diiodotetrafluorobenzene, a key building block in supramolecular chemistry, materials science, and pharmaceutical development. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.

Introduction

This compound (C₆F₄I₂) is a halogenated aromatic compound featuring a tetrafluorinated benzene (B151609) ring with two iodine atoms at the para positions. The strong electron-withdrawing nature of the fluorine atoms enhances the σ-hole on the iodine atoms, making it an exceptional halogen bond donor. This property is pivotal to its utility in the construction of supramolecular assemblies and functional materials. This guide will focus on the most common and effective methods for its preparation.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes:

-

Direct Iodination of 1,2,4,5-Tetrafluorobenzene (B1209435): This is the most classical and widely reported method, involving the electrophilic substitution of hydrogen atoms on the tetrafluorobenzene ring with iodine.

-

Mechanochemical Synthesis: A solvent-free, environmentally friendly alternative that utilizes mechanical force to drive the reaction.

-

Halogen Exchange (Finkelstein Reaction): A potential route involving the conversion of other dihalotetrafluorobenzenes to the diiodo derivative.

Direct Iodination of 1,2,4,5-Tetrafluorobenzene

This method relies on the reaction of 1,2,4,5-tetrafluorobenzene with elemental iodine in the presence of a strong oxidizing agent, typically fuming sulfuric acid (oleum). The oleum (B3057394) acts as both a solvent and a promoter for the iodination reaction.

Experimental Protocol

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Iodine (I₂)

-

Fuming sulfuric acid (oleum, e.g., 20-65% SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (B76179) (Na₂SO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or hexane (B92381) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add iodine to fuming sulfuric acid. Stir the mixture until the iodine is completely dissolved.

-

Slowly add 1,2,4,5-tetrafluorobenzene to the reaction mixture.

-

Heat the mixture to the specified temperature (typically between 55-65 °C) and maintain for several hours with continuous stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

-

To remove any unreacted iodine, wash the crude product with an aqueous solution of sodium sulfite or sodium thiosulfate until the color of the filtrate is clear.

-

Dissolve the crude product in a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent like ethanol or hexane to yield colorless crystals.[2]

Reaction Workflow

Caption: Workflow for the direct iodination of 1,2,4,5-tetrafluorobenzene.

Mechanochemical Synthesis

Mechanochemical synthesis is a green chemistry approach that involves the use of mechanical energy, such as ball milling, to initiate and sustain chemical reactions in the absence of a solvent. This method has been successfully applied to the synthesis of co-crystals involving this compound.

Experimental Protocol

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Iodine (I₂)

-

An appropriate catalyst or grinding auxiliary (optional, depending on the specific procedure)

Equipment:

-

Ball mill (e.g., planetary or shaker mill)

-

Milling jars and balls (e.g., stainless steel, zirconia)

Procedure:

-

Place 1,2,4,5-tetrafluorobenzene, iodine, and any catalyst or auxiliary into a milling jar with the milling balls.

-

Seal the jar and place it in the ball mill.

-

Mill the mixture at a specified frequency and for a designated time. The reaction progress can be monitored by taking small aliquots at different time intervals.

-

After milling, open the jar in a well-ventilated area.

-

The resulting solid product can be used directly for some applications or purified further by recrystallization or sublimation.

Logical Relationship Diagram

Caption: Logical workflow for the mechanochemical synthesis of this compound.

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from other alkyl halides.[3][4][5][6] While less common for aromatic systems, catalyzed versions of the Finkelstein reaction can be employed for the synthesis of aryl iodides from aryl bromides or chlorides.[3] This approach would involve the reaction of a suitable dihalotetrafluorobenzene precursor with an iodide salt.

Proposed Experimental Protocol

Materials:

-

1,4-Dibromotetrafluorobenzene or 1,4-Dichlorotetrafluorobenzene

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

A suitable catalyst (e.g., a copper(I) salt with a diamine ligand, or a nickel(II) salt with a phosphine (B1218219) ligand)[3]

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

In a reaction vessel, combine the dihalotetrafluorobenzene precursor, the iodide salt, and the catalyst in the chosen solvent.

-

Heat the reaction mixture to an elevated temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve dilution with water and extraction with an organic solvent.

-

The organic extracts would then be washed, dried, and concentrated.

-

Purification of the crude product would likely be achieved through column chromatography or recrystallization.

Signaling Pathway Diagram

Caption: Proposed pathway for the synthesis of this compound via a catalyzed halogen exchange reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Direct Iodination | 1,2,4,5-Tetrafluorobenzene | I₂, Fuming H₂SO₄ | 55-65 | 4 | 60-80 |

| Mechanochemical | 1,2,4,5-Tetrafluorobenzene | I₂ | Ambient | 0.5-2 | Varies |

| Halogen Exchange | 1,4-Dibromotetrafluorobenzene | NaI, Catalyst | >150 | 4-24 | Not Reported |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆F₄I₂ |

| Molecular Weight | 401.87 g/mol [7][8][9] |

| Appearance | Colorless to off-white solid[8] |

| Melting Point | 108-110 °C[7][8] |

| ¹³C NMR (CDCl₃) | ~77 ppm (C-I), ~147.6 ppm (C-F)[1] |

| ¹⁹F NMR (CDCl₃) | δ ≈ -118.56 ppm |

| FT-IR (KBr, cm⁻¹) | Key peaks around 1458 (C-F stretch), 939, 825, 748, 733, 712, 677[10] |

Conclusion

This technical guide has outlined the principal synthetic methodologies for preparing this compound. The direct iodination of 1,2,4,5-tetrafluorobenzene remains the most established and reliable method, offering good yields of the desired product. Mechanochemical synthesis presents a promising green alternative, although further optimization of reaction conditions is required for widespread adoption. The halogen exchange route, while theoretically feasible, requires further research to establish it as a practical synthetic pathway. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working with this important fluorinated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 392-57-4 | Benchchem [benchchem.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. 1,4-ジヨードテトラフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 392-57-4 [chemicalbook.com]

- 9. This compound | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound that has garnered significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science. Its rigid, planar tetrafluorobenzene core, substituted with two iodine atoms at the para positions, makes it an exceptional halogen bond donor. The strong electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms, enabling strong and highly directional non-covalent interactions. This guide provides a comprehensive overview of the molecular structure of this compound, detailing its synthesis, structural parameters, and the experimental techniques used for its characterization.

Molecular Structure and Quantitative Data

The table below summarizes key geometric parameters for this compound, compiled from crystallographic data of its co-crystals and computational models. These values represent the typical bond lengths and angles observed for the molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Data Source Type |

| Bond Lengths (Å) | |||||

| C-I | C | I | ~2.08 - 2.10 | X-ray Crystallography | |

| C-F | C | F | ~1.33 - 1.35 | X-ray Crystallography | |

| C-C (aromatic) | C | C | ~1.38 - 1.40 | X-ray Crystallography | |

| Bond Angles (°) | |||||

| C-C-I | C | C | I | ~119 - 121 | X-ray Crystallography |

| C-C-F | C | C | F | ~119 - 121 | X-ray Crystallography |

| F-C-C | F | C | C | ~118 - 120 | X-ray Crystallography |

| C-C-C (aromatic) | C | C | C | ~120 | X-ray Crystallography |

| Dihedral Angles (°) | |||||

| I-C-C-F | I | C | C | ~0 | Theoretical (Planar) |

| F-C-C-F | F | C | C | ~0 | Theoretical (Planar) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1,2,4,5-tetrafluorobenzene (B1209435). The following protocol is a representative method.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Iodine (I₂)

-

Fuming sulfuric acid (oleum, 20-30% SO₃)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1,2,4,5-tetrafluorobenzene and fuming sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add powdered iodine to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium sulfite.

-

The crude product can be purified by recrystallization from ethanol or by sublimation under reduced pressure.

Purity Analysis: The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of pure this compound is typically in the range of 108-110 °C.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. The following is a general protocol for the analysis of a small organic molecule like this compound or its co-crystals.

1. Crystal Growth:

-

High-quality single crystals are essential for a successful X-ray diffraction experiment.

-

For co-crystals, solutions of this compound and the halogen bond acceptor are prepared in a suitable solvent (e.g., chloroform, ethyl acetate).

-

Slow evaporation of the solvent at room temperature is a common method for growing crystals. Other techniques include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic workflow for this compound.

Logical Workflow for Co-crystal Formation and Analysis

Caption: Workflow for co-crystal formation and structural analysis.

Physical properties of 1,4-Diiodotetrafluorobenzene

An In-depth Technical Guide to the Physical Properties of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆F₄I₂) is a halogenated aromatic compound characterized by a tetrafluorinated benzene (B151609) ring with two iodine atoms at the para positions.[1] This specific arrangement of highly electronegative fluorine atoms and large, polarizable iodine atoms makes it an exceptional halogen bond (XB) donor.[1] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atoms, making it a cornerstone in supramolecular chemistry and crystal engineering.[1] Its ability to form strong, directional halogen bonds with a wide range of acceptors has led to its use in the construction of diverse supramolecular architectures, from discrete assemblies to complex networks.[2][3] This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, crystal engineering, and materials science.

| Property | Value | Reference |

| Molecular Formula | C₆F₄I₂ | [4][5][6] |

| Molecular Weight | 401.87 g/mol | [4][5][6][7] |

| Melting Point | 108-110 °C (lit.) | [5][7][8][9] |

| Boiling Point | 252.4±35.0 °C (Predicted) | [8] |

| Density | 2.671±0.06 g/cm³ (Predicted) | [8] |

| Appearance | White or off-white solid powder | [10] |

| Solubility | Soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane (B109758); good solubility in alcohol-based organic solvents; insoluble in water. | [10] |

| CAS Number | 392-57-4 | [5][6][7][8] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of this compound. Below are methodologies for its synthesis and the formation of co-crystals.

Synthesis of this compound

Method 1: Solution-Based Synthesis

A common method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrafluorobenzene.[11]

-

Reactants : 1,2,4,5-tetrafluorobenzene, iodine, and fuming sulfuric acid (oleum).[11]

-

Procedure :

-

1,2,4,5-tetrafluorobenzene is treated with iodine in 65% oleum.[11]

-

The reaction mixture is heated to elevated temperatures.[11]

-

The reaction progress is monitored to ensure the desired disubstituted product is formed.[1]

-

Upon completion, the mixture is carefully quenched, and the product is isolated.

-

Purification is typically achieved through crystallization.[11]

-

-

Key Parameters : The concentration of oleum, reaction temperature, and reaction time are critical factors that must be carefully controlled to optimize the yield and minimize the formation of byproducts.[1][11]

Method 2: Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free alternative to traditional solution-based methods.[11]

-

Reactants : A fluorinated aromatic precursor and an iodinating agent.[11]

-

Procedure :

-

Advantages : This method reduces solvent waste and can offer enhanced reaction control and selectivity.[11] The grinding time directly influences the final product composition.[11]

Co-crystal Formation

This compound is widely used as a halogen bond donor to form co-crystals with various acceptors.[2] A general protocol for forming these co-crystals is slow evaporation.

-

Materials : this compound (halogen bond donor) and a suitable halogen bond acceptor (e.g., 3-nitropyridine).[12]

-

Procedure :

-

Equimolar amounts (or other desired stoichiometric ratios) of this compound and the halogen bond acceptor are dissolved in a suitable solvent, such as dichloromethane or ethanol.[12]

-

The solution is allowed to evaporate slowly at room temperature.[12]

-

Over time, co-crystals will form as the solvent evaporates.

-

The resulting crystals can be isolated for analysis.

-

-

Characterization : The structure and stoichiometry of the resulting co-crystals are typically determined using single-crystal X-ray diffraction.[12]

Supramolecular Chemistry and Halogen Bonding

The utility of this compound in materials science and drug development stems from its ability to form strong and directional halogen bonds. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atoms.[1]

Caption: Formation of a halogen bond between the σ-hole of an iodine atom on this compound and a Lewis base (Nu:).

The electron-withdrawing tetrafluorobenzene ring enhances the σ-hole on the iodine atoms, making this compound a powerful halogen bond donor.[1] This allows for the predictable self-assembly of complex supramolecular structures.

Caption: Experimental workflow for the synthesis of this compound and its subsequent use in co-crystal formation.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Crystal Engineering : It is extensively used to construct novel crystalline materials with tailored properties.[2][3] The directionality and strength of the halogen bonds it forms allow for precise control over the resulting supramolecular architecture.[1]

-

Materials Science : Co-crystals formed with this compound have shown potential as functional materials, including phosphorescent materials and liquid crystals.[5][11] For instance, co-crystals with polycyclic aromatic hydrocarbons can exhibit strong phosphorescence.[13]

-

Drug Development : Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a carbon-halogen bond can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While direct applications of this compound in pharmaceuticals are not widespread, its role as a building block for more complex halogenated molecules is of interest to drug development professionals.

-

Organic Synthesis : The iodine atoms in this compound can serve as leaving groups in various cross-coupling reactions, such as Sonogashira and Ullmann couplings, making it a versatile substrate for synthesizing more complex organic molecules.[1]

References

- 1. This compound | 392-57-4 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 392-57-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1,4-二碘四氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 392-57-4 [chemicalbook.com]

- 9. 001chemical.com [001chemical.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Buy this compound | 392-57-4 [smolecule.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4-diiodotetrafluorobenzene (C₆F₄I₂), a critical building block in supramolecular chemistry and crystal engineering. Due to its capacity to form strong halogen bonds, understanding its behavior in various solvents and under different environmental conditions is paramount for its effective application.

Core Properties of this compound

This compound is a white to off-white solid with a melting point of 108-110 °C.[1][2] Its chemical structure, characterized by a tetrafluorinated benzene (B151609) ring with two iodine atoms in a para-arrangement, makes it an excellent halogen bond donor. The electron-withdrawing fluorine atoms enhance the positive electrostatic potential (σ-hole) on the iodine atoms, enabling strong, directional non-covalent interactions.[3]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative assessments indicate that it is slightly soluble in chloroform (B151607) and methanol.[1] For many applications, a detailed understanding of its solubility in a range of organic solvents is crucial. Below is a table summarizing the known qualitative solubility and a proposed framework for quantitative determination.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Chloroform | Slightly Soluble[1] | Data not available |

| Methanol | Slightly Soluble[1] | Data not available |

| Dichloromethane | Expected to be soluble | Data not available |

| Tetrahydrofuran (THF) | Expected to be soluble | Data not available |

| Hexane | Expected to be poorly soluble | Data not available |

| Water | Insoluble | Data not available |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. It is generally stable under standard laboratory conditions but is sensitive to heat and strong oxidizing agents.[3]

| Condition | Stability | Observations and Recommendations |

| Thermal | Stable at room temperature. | Avoid high temperatures to prevent decomposition. Thermal analysis, such as Thermogravimetric Analysis (TGA), can determine the onset of decomposition.[3] |

| Photostability | Potentially sensitive to light. | Store in amber vials or in the dark to prevent photodegradation. Photostability testing is recommended for long-term storage or use in light-sensitive applications. |

| Chemical | Reactive with strong oxidizing agents. | Avoid contact with strong oxidizers. The iodine atoms can act as leaving groups in substitution and cross-coupling reactions.[3] |

| pH | Generally stable in neutral conditions. | Susceptibility to hydrolysis under extreme pH conditions should be evaluated if used in aqueous environments. |

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol 1: Determination of Quantitative Solubility

This protocol adapts the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[4]

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[5]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol 2: Assessment of Thermal Stability

This protocol utilizes Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA crucible.

-

-

TGA Analysis:

-

Place the crucible in the TGA instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Continuously monitor the mass of the sample as a function of temperature.

-

-

Data Interpretation:

-

Plot the percentage of mass loss against temperature to obtain a thermogram.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[3]

-

Protocol 3: Evaluation of Photostability

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.

Methodology:

-

Sample Preparation:

-

Place a thin layer of this compound in a chemically inert, transparent container.

-

Prepare a control sample stored in a light-proof container.

-

-

Light Exposure:

-

Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Maintain the control sample under the same temperature and humidity conditions but protected from light.

-

-

Analysis:

-

After the exposure period, compare the physical properties (e.g., appearance, color) and chemical purity of the exposed sample to the control sample.

-

Use a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.

-

Logical Relationships in Stability Testing

A comprehensive stability testing program follows a logical progression from initial stress testing to long-term studies. This approach helps in identifying potential degradation pathways and establishing appropriate storage conditions.

Conclusion

References

- 1. This compound | 392-57-4 [chemicalbook.com]

- 2. This compound 98 392-57-4 [sigmaaldrich.com]

- 3. This compound | 392-57-4 | Benchchem [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility determination and crystallization [huber-online.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound of significant interest in supramolecular chemistry, crystal engineering, and as a building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing tetrafluorinated ring and the polarizable iodine atoms, make it an exceptional halogen bond donor. A thorough understanding of its spectroscopic characteristics is paramount for its application and for the structural elucidation of its derivatives and complexes. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| ¹⁹F | CDCl₃ | -118.56 | Singlet | Due to the molecular symmetry, all four fluorine atoms are chemically equivalent, resulting in a single resonance.[1] |

| ¹³C | Solid-State | Not available | - | The ¹³C NMR spectrum of solid this compound is expected to show two resonances due to the molecular symmetry: one for the iodine-bound carbons and one for the fluorine-bound carbons. The chemical shifts are sensitive to intermolecular interactions, such as halogen bonding.[2] Spectra of fluorinated aromatics are often complex due to C-F coupling and may require ¹⁹F decoupling for simplification.[2] |

Note: Due to the absence of protons in the molecule, ¹H NMR spectroscopy is not applicable.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1456 | Medium-Strong | ν(C=C) | Aromatic Ring Stretch |

| ~937 | Strong | ν(C-F) | Carbon-Fluorine Stretch |

| 755-760 | Strong | ν(C-I) | Carbon-Iodine Asymmetric Stretch[3] |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Ionization Method |

| 401.87 | High | [M]⁺ | Electron Ionization (EI) |

| 275 | Variable | [M-I]⁺ | EI |

| 148 | Variable | [C₆F₄]⁺ | EI |

| 127 | Variable | [I]⁺ | EI |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds. The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[4] The exact relative intensities can vary based on the instrument conditions.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| Not available | Not available | Not available | π → π* |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹⁹F and ¹³C)

Objective: To determine the chemical environment of the fluorine and carbon nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation (Solution-State ¹⁹F NMR):

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Sample Preparation (Solid-State ¹³C NMR):

-

Finely grind the crystalline this compound sample to a homogeneous powder.

-

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).

Data Acquisition:

-

Insert the sample into the NMR probe.

-

For solution-state ¹⁹F NMR, use a standard one-pulse experiment. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane), set to 0 ppm.[7]

-

For solid-state ¹³C NMR, employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the signal of the low-abundance ¹³C nuclei.

-

To simplify the spectrum, ¹⁹F decoupling can be applied during the ¹³C acquisition to remove C-F coupling.[2]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method for Solids):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the IR beam path.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

For analysis via a direct insertion probe, place a small amount (microgram quantity) of the solid sample into a capillary tube.

-

Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) for injection if using a GC-MS system.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the high-vacuum source of the mass spectrometer and vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and fragment ions.[8]

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

UV-Visible Spectroscopy

Objective: To identify the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette (typically 1 cm path length) with the sample solution.

-

Fill a matching cuvette with the pure solvent to be used as a reference.

Data Acquisition:

-

Place the reference cuvette and the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths, for example, from 400 nm down to 200 nm.

-

The instrument will record the absorbance at each wavelength, generating a spectrum.

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualizations

Halogen Bonding Interaction Workflow

This compound is a potent halogen bond donor due to the electron-withdrawing nature of the fluorinated ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms. This allows for strong, directional interactions with halogen bond acceptors (e.g., Lewis bases like pyridines or ethers).

Caption: Formation of a supramolecular complex via halogen bonding.

General Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of this compound is outlined below.

References

- 1. rsc.org [rsc.org]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. This compound | 392-57-4 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. youtube.com [youtube.com]

- 7. biophysics.org [biophysics.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Halogen Bonding with 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and experimental characterization of halogen bonding involving 1,4-diiodotetrafluorobenzene (1,4-DITFB). This potent, ditopic halogen bond donor has emerged as a critical building block in supramolecular chemistry and crystal engineering, with significant implications for drug development and materials science.

Core Principles of Halogen Bonding with this compound

This compound is an exceptional halogen bond (XB) donor due to the presence of two iodine atoms attached to a heavily fluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of each iodine atom.[1] This electrophilic region can then interact favorably with a wide range of electron-rich halogen bond acceptors, including nitrogen, oxygen, and sulfur-containing moieties, as well as π-systems.[2][3][4] These interactions, denoted as C-I···A (where A is the acceptor atom), are highly directional and play a crucial role in the rational design and construction of complex supramolecular architectures.[5]

The strength of the halogen bond can be modulated by the nature of the acceptor and the surrounding chemical environment. Generally, stronger Lewis bases lead to shorter and more linear halogen bonds, indicative of a stronger interaction.

Caption: The σ-hole on the iodine atom of 1,4-DITFB interacts with the lone pair of an acceptor atom.

Supramolecular Architectures

The ditopic nature of 1,4-DITFB allows for the formation of various supramolecular assemblies, depending on the stoichiometry and connectivity of the halogen bond acceptor. Common architectures include discrete assemblies, one-dimensional (1D) infinite chains, and more complex two-dimensional (2D) and three-dimensional (3D) networks.[3][4]

-

Discrete Assemblies: With monotopic acceptors, 1,4-DITFB often forms discrete trimeric complexes where two acceptor molecules are bound to a single 1,4-DITFB molecule.[5]

-

1D Chains: Ditopic acceptors, such as 4,4'-bipyridine, can bridge multiple 1,4-DITFB molecules to form extended 1D linear or zigzag chains.[6]

Caption: Formation of discrete trimers and 1D infinite chains with 1,4-DITFB.

Quantitative Data on Halogen Bonding Interactions

The geometry of the halogen bond is a key indicator of its strength. The following tables summarize crystallographically determined bond lengths and angles for halogen bonds between 1,4-DITFB and various acceptors. A shorter bond length (relative to the sum of the van der Waals radii) and an angle closer to 180° generally indicate a stronger interaction.

Table 1: C-I···N Halogen Bond Parameters

| Halogen Bond Acceptor | Stoichiometry (D:A) | I···N Distance (Å) | C-I···N Angle (°) | Reference |

| 3-Aminopyridine | 1:1 | 2.81 | 175 | [7] |

| Methyl isonicotinate | 1:1 | 2.919 | 173.8 | [1] |

| 3-Nitropyridine | 2:1 | 2.940 | 175.4 | [8] |

| 3-Nitropyridine | 1:1 | 2.896 | 175.6 | [8] |

| m-Bipyridylphenanthroline-dione | 1:1 | 2.895 | - | [7] |

| 4-(Dimethylamino)pyridine | - | 2.6672 | - | [9] |

| Pyridine-2-thioamide | - | 3.215 | - | [9] |

Table 2: C-I···O Halogen Bond Parameters

| Halogen Bond Acceptor | Stoichiometry (D:A) | I···O Distance (Å) | C-I···O Angle (°) | Reference |

| Methyl isonicotinate | 1:1 | 3.045 | 165.6 | [1] |

| m-Bipyridylphenanthroline-dione | 1:1 | 3.072 | - | [7] |

Table 3: C-I···S Halogen Bond Parameters

| Halogen Bond Acceptor | Stoichiometry (D:A) | I···S Distance (Å) | C-I···S Angle (°) | Reference |

| Thiocarbonyl compounds | 1:1, 2:1, 1:2 | 3.154 - 3.719 | >155 | [10] |

Table 4: C-I···π Halogen Bond Parameters

| Halogen Bond Acceptor | Stoichiometry (D:A) | I···π Distance (Å) | C-I···π Angle (°) | Reference |

| Naphthalene (B1677914) | 2:1 | 3.373 | 90.99 | [11] |

Experimental Protocols

Co-crystal Synthesis by Slow Evaporation

This is the most common method for preparing high-quality single crystals of 1,4-DITFB co-crystals suitable for X-ray diffraction analysis.

-

Reagent Preparation: Accurately weigh equimolar amounts (or other desired stoichiometric ratios) of this compound and the chosen halogen bond acceptor.[8]

-

Dissolution: Dissolve both components in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane, acetone/chloroform) in a clean glass vial.[8][12] The choice of solvent is critical and may require some optimization.

-

Slow Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several days to weeks.

-

Isolation: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for elucidating the three-dimensional structure of the co-crystals and precisely measuring halogen bond geometries.

-

Crystal Mounting: Select a high-quality, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant or adhesive.[13]

-

Data Collection: Mount the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[14][15] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[14]

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

SSNMR, particularly ¹³C and ¹⁹F NMR, is a powerful tool for characterizing the formation of halogen bonds in the solid state.

-

Sample Preparation: The powdered co-crystal is packed into a solid-state NMR rotor.

-

¹³C CP/MAS NMR: Cross-polarization from ¹H to ¹³C with magic-angle spinning (CP/MAS) is used to obtain the spectrum of the halogen bond acceptor. Changes in the ¹³C chemical shifts of the acceptor upon co-crystallization can provide evidence of halogen bonding.[16] A small increase in the chemical shift of the carbon atom directly bonded to the iodine in 1,4-DITFB is also indicative of halogen bond formation.[8]

-

¹⁹F → ¹³C CP/MAS NMR: Cross-polarization from ¹⁹F to ¹³C provides a clean subspectrum of the fluorinated halogen bond donor (1,4-DITFB), offering improved sensitivity for this component.[3]

-

¹⁹F MAS NMR: Direct observation of the ¹⁹F nuclei in 1,4-DITFB can also reveal changes in the chemical environment upon halogen bond formation. Deshielding of the ¹⁹F signal is often observed.[17]

Raman Spectroscopy

Raman spectroscopy is a valuable technique for probing the vibrational changes in the C-I bond upon halogen bond formation.

-

Sample Preparation: A small amount of the powdered co-crystal is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the vibrational modes of the molecule.

-

Analysis: The C-I stretching mode in 1,4-DITFB is typically observed in the low-frequency region of the Raman spectrum. Upon formation of a halogen bond, this band often shows a red-shift (a shift to lower frequency), indicating a weakening of the C-I covalent bond as electron density is donated into the σ* antibonding orbital.[18]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4-DITFB co-crystals.

Caption: A typical workflow for the study of 1,4-DITFB halogen-bonded co-crystals.

Applications in Drug Development and Materials Science

The ability to form robust and directional interactions makes halogen bonding with 1,4-DITFB a powerful tool in:

-

Crystal Engineering: The predictable nature of these interactions allows for the design of novel crystalline materials with desired properties, such as specific packing arrangements and morphologies.[4]

-

Drug Development: Halogen bonds are increasingly recognized for their importance in ligand-protein binding. Incorporating halogen bond donors like 1,4-DITFB into drug candidates can enhance binding affinity and selectivity.

-

Functional Materials: Co-crystals of 1,4-DITFB have been shown to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them promising for applications in optoelectronics.[12]

This guide provides a foundational understanding of halogen bonding with this compound. For more specific applications and advanced theoretical treatments, researchers are encouraged to consult the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 392-57-4 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. pulstec.net [pulstec.net]

- 16. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Crystal Structure of 1,4-Diiodotetrafluorobenzene: A Technical Guide for Researchers

Abstract

Introduction

1,4-Diiodotetrafluorobenzene is a halogenated aromatic compound that has garnered significant interest as a versatile building block in the construction of complex supramolecular assemblies.[1][2] Its rigid, linear geometry and the presence of two iodine atoms activated by the electron-withdrawing tetrafluorinated ring make it an exceptional halogen bond donor.[1][2] This property has been widely exploited to form co-crystals with a diverse range of molecules, including nitrogen-containing heterocycles, polyaromatic hydrocarbons, and other functional organic compounds.[1][3]

This guide focuses on elucidating the structural characteristics of this compound as observed in its co-crystalline forms. The data presented herein is compiled from a variety of single-crystal X-ray diffraction studies on these multi-component systems.

Molecular Structure of this compound

The fundamental structure of this compound consists of a central benzene (B151609) ring where the hydrogen atoms have been substituted by four fluorine atoms and two iodine atoms at the para positions.

Crystallographic Data from Co-crystal Studies

The following tables summarize the crystallographic data for this compound in representative co-crystals, showcasing its structural parameters in different chemical environments.

Table 1: Crystallographic Data for this compound Co-crystals

| Co-former | Stoichiometry (DITFB:Co-former) | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Piperidine | 1:2 | P-1 | 5.2892 | 6.0639 | 15.3113 | 99.382 | 95.930 | 99.454 | [4] |

| 3-Nitropyridine | 1:1 | P2₁/n | - | - | - | - | - | - | |

| Naphthalene | 1:2 | - | - | - | - | - | - | - | [1] |

| Phenanthrene | 1:2 | - | - | - | - | - | - | - | [1] |

| Carbazole | 2:1 | - | - | - | - | - | - | - |

Note: Complete unit cell parameters for all co-crystals were not available in the searched literature.

Table 2: Selected Bond Lengths and Angles for this compound in Co-crystals

| Co-crystal System | C-I Bond Length (Å) | C-F Bond Length (Å) | C-C Bond Length (Å) (aromatic) | C-C-C Bond Angle (°) (aromatic) |

| DITFB with Piperidine | Data not specified | Data not specified | Data not specified | Data not specified |

| DITFB with 3-Nitropyridine | Data not specified | Data not specified | Data not specified | Data not specified |

| DITFB with Naphthalene | Data not specified | Data not specified | Data not specified | Data not specified |

Note: Specific intramolecular bond lengths and angles for the this compound molecule within these co-crystals require access to the full crystallographic information files (CIFs), which were not available in the initial search results.

Experimental Protocols

The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction (SCXRD). The general experimental workflow for the synthesis and characterization of this compound co-crystals is outlined below.

Co-crystal Synthesis

Co-crystals of this compound are typically prepared by solution-based methods or mechanochemical grinding.

-

Solution-based Crystallization: Stoichiometric amounts of this compound and the co-former are dissolved in a suitable solvent. Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.

-

Mechanochemical Grinding: Solid reactants are ground together, either neat or with a small amount of a liquid additive, to induce the formation of the co-crystal.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Intermolecular Interactions

The crystal packing in co-crystals of this compound is dominated by halogen bonding. The iodine atoms act as potent electrophilic species (σ-hole donors) and interact with electron-rich atoms (e.g., nitrogen, oxygen, sulfur) or π-systems of the co-former.[1][2] These interactions are highly directional and play a crucial role in determining the supramolecular architecture of the resulting co-crystals.

Conclusion

While the crystal structure of pure this compound remains elusive in the publicly accessible literature, its structural behavior within a vast array of co-crystals provides invaluable insight for researchers in supramolecular chemistry and materials science. The predictable and robust nature of the halogen bonds it forms makes it a powerful tool for the rational design and synthesis of functional crystalline materials. Further investigation to determine the crystal structure of the pure compound would be a valuable contribution to the field.

References

- 1. Phosphorescent cocrystals constructed by this compound and polyaromatic hydrocarbons based on C–I⋯π halogen bonding and other assisting weak interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 392-57-4 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound-piperidine 1/2 | C16H22F4I2N2 | CID 139117141 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of C-I Bonds in 1,4-Diiodotetrafluorobenzene: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodotetrafluorobenzene is a versatile building block in modern organic synthesis and materials science. Its highly fluorinated aromatic core, combined with two reactive carbon-iodine (C-I) bonds, imparts unique chemical properties that are of significant interest to researchers in drug discovery and materials development. The strong electron-withdrawing nature of the fluorine atoms activates the C-I bonds, making them excellent leaving groups in a variety of cross-coupling and nucleophilic substitution reactions.[1] This guide provides an in-depth analysis of the reactivity of the C-I bonds in this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in advanced chemical synthesis.

Core Reactivities of the C-I Bond

The reactivity of the C-I bonds in this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling reactions, copper-mediated Ullmann coupling, and nucleophilic aromatic substitution. Furthermore, the iodine atoms are potent halogen bond donors, enabling the formation of supramolecular assemblies.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds of this compound readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.[1] The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations.[1]

Sonogashira Coupling: This reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.

Suzuki Coupling: This versatile reaction creates a C(sp²)-C(sp²) bond between an organoboron species and an aryl halide.

Ullmann Coupling

The Ullmann reaction provides a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[1][3] While often requiring harsh reaction conditions, it remains a relevant transformation for the synthesis of symmetrical biaryls.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrafluorinated benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution. The iodine atoms can be displaced by strong nucleophiles, a reaction pathway that is highly dependent on the reaction conditions and the nature of the nucleophile.

Halogen Bonding

The iodine atoms in this compound act as strong halogen bond donors.[1][2] This non-covalent interaction is highly directional and has been exploited in the field of crystal engineering and supramolecular chemistry to construct well-defined molecular assemblies.[2][5][6][7][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound.

Table 1: Sonogashira Coupling Reaction Yields

| Entry | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | - | 100 | 95 | Adapted from[9] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 100 | 95 | [9] |

| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | RT | High | Adapted from[10] |

Table 2: Suzuki Coupling Reaction Yields

| Entry | Boronic Acid/Ester | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | 1,4-Dioxane (B91453)/Water | Cs₂CO₃ | 100 | >80 | Adapted from[11] |

| 2 | Arylboronic ester | Pd(dppf)Cl₂ | 1,4-Dioxane/Water | Cs₂CO₃ | 100 | >80 | Adapted from[11] |

Table 3: Halogen Bonding Complex Formation

| Entry | Halogen Bond Acceptor | Stoichiometry (Donor:Acceptor) | Interaction | Reference |

| 1 | 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) | 1:2 | N-O···I | [6] |

| 2 | Thiocarbonyl compounds | 1:1, 1:2, 2:1 | C-I···S | [2] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol)

-

Copper(I) iodide (0.04 mmol)

-

Anhydrous triethylamine (10 mL)

Procedure:

-

To a sealed tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous triethylamine via syringe, followed by the addition of phenylacetylene.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

-

Cesium carbonate (3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-